molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6

1-Methoxy-3-[(E)-2-phenylethenyl]benzene

Cat. No.: B092849
CAS No.: 15638-11-6
M. Wt: 210.27 g/mol
InChI Key: LZINUFCUTQOYOO-ZHACJKMWSA-N
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Description

1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as (E)-3-methoxystilbene, is a stilbene derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzene ring and a trans-configured styryl group (C₆H₅-CH=CH-) at the 1-position. Its molecular formula is C₁₅H₁₄O, with an average molecular mass of 210.276 g/mol . Key spectroscopic data includes:

  • ¹³C NMR (CDCl₃): δ = 157.0 (C-OCH₃), 146.6 (vinyl carbons), and 127.2–110.8 ppm (aromatic carbons) .
    This compound is synthesized via catalytic methods such as the Suzuki-Miyaura cross-coupling or transfer hydrogenation, achieving yields up to 74% under optimized conditions .

Properties

CAS No.

15638-11-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-methoxy-3-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+

InChI Key

LZINUFCUTQOYOO-ZHACJKMWSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
1-Methoxy-3-[(E)-2-phenylethenyl]benzene -OCH₃ at C3, trans-styryl C₁₅H₁₄O 210.276 Material science, precursor for bioactive molecules
1-Methyl-3-[(E)-2-phenylethenyl]benzene -CH₃ at C3, trans-styryl C₁₅H₁₄ 194.28 Intermediate in organic synthesis
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene -OCH₃ at C3, -NO₂ at para-position C₁₅H₁₃NO₃ 255.27 Potential pharmaceutical/dye applications due to electron-withdrawing -NO₂
1,3-Dimethoxy-5-[(E)-2-phenylethenyl]benzene -OCH₃ at C3 and C5, trans-styryl C₁₆H₁₆O₂ 252.29 Enhanced conjugation for optoelectronic materials

Key Observations :

  • Electron-donating groups (-OCH₃, -CH₃) increase aromatic ring electron density, enhancing conjugation and stability .
  • Electron-withdrawing groups (-NO₂) reduce electron density, altering reactivity and enabling applications in charge-transfer systems .
  • Multiple substituents (e.g., dimethoxy derivatives) amplify conjugation, improving fluorescence properties for materials science .

Key Findings :

  • Indium tribromide (InBr₃) enables efficient transfer hydrogenation with moderate yields .
  • Nickel catalysts in Suzuki-Miyaura reactions achieve stereoconvergence but require optimization for higher yields .
  • Palladium catalysis is versatile for introducing nitro or aryl groups, critical for pharmaceutical intermediates .

Electronic and Redox Properties

  • This compound : Exhibits a singlet-state energy suitable for electron transfer in photoinitiating systems, with Gibbs free energy (ΔG) values confirming electron transfer feasibility .
  • Nitro-substituted derivative: Higher polarity (PSA = 52.37 Ų) due to -NO₂, impacting solubility and bioavailability .

Preparation Methods

Procedure (,):

  • Ylide Preparation : Methyltriphenylphosphonium bromide (1.0 equiv) is treated with n-butyllithium (1.6 M in hexane, 1.1 equiv) in THF under nitrogen at 0°C.

  • Aldehyde Addition : 3-Methoxybenzaldehyde (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature.

  • Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via column chromatography (hexane/EtOAc).

Yield : 44–99% (dependent on substrate and conditions).
Characterization :

  • ¹H NMR (CDCl₃): δ 7.51 (d, J = 8.0 Hz, 2H), 7.39–7.30 (m, 4H), 7.25 (t, J = 7.6 Hz, 2H), 7.14–7.04 (m, 3H), 3.83 (s, 3H).

  • GC-MS : m/z 210.1 [M⁺].

Advantages:

  • High E-selectivity (>90%) due to steric control.

  • Scalable under mild conditions.

Mizoroki-Heck Reaction

The Heck reaction couples aryl halides with alkenes using palladium catalysis. For the target compound, 3-iodo-1-methoxybenzene and styrene are typical substrates.

Procedure ():

  • Reaction Setup : A mixture of 3-iodo-1-methoxybenzene (1.5 equiv), styrene (1.0 equiv), Pd(acac)₂ (5 mol%), BrettPhos ligand (20 mol%), and Rb₂CO₃ (3.0 equiv) in (trifluoromethyl)benzene is heated at 120°C for 24 h.

  • Purification : The crude product is purified via preparative TLC (hexane/CH₂Cl₂).

Yield : 72–83%.
Characterization :

  • ¹³C NMR (CDCl₃): δ 159.9 (C-O), 137.4 (alkene), 128.6–126.4 (aromatic), 55.9 (OCH₃).

  • HPLC : Retention time = 17.996 min (E-isomer).

Advantages:

  • Tolerates electron-rich arenes.

  • Ligand-controlled selectivity minimizes side reactions.

Comparative Analysis of Methods

Method Yield E-Selectivity Key Conditions
Wittig-Horner44–99%>90%THF, n-BuLi, 0°C to rt
Mizoroki-Heck72–83%>95%Pd(acac)₂, 120°C, 24 h

Key Findings :

  • The Wittig-Horner method offers higher yields but requires strict anhydrous conditions.

  • The Heck reaction provides superior selectivity for bulky substrates.

Challenges and Optimization

  • Isomer Separation : Despite high E-selectivity, minor Z-isomers (<5%) are removed via silica gel chromatography.

  • Catalyst Cost : Palladium-based methods incur higher costs vs. phosphonate reagents .

Q & A

Q. What are the optimal synthetic routes for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene, and how can reaction conditions be optimized?

The synthesis of methoxy-substituted aromatic compounds often involves etherification via the Williamson reaction or coupling reactions. For example, methoxy groups can be introduced using nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Styryl groups (E-configuration) are typically installed via Heck coupling or Wittig reactions, requiring palladium catalysts or stabilized ylides . Optimization includes:

  • Temperature control : 60–80°C for Heck coupling to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst loading : 1–5 mol% Pd(OAc)₂ for cost-effective scalability .
Method Key Reagents Yield Range Reference
Williamson SynthesisCH₃I, K₂CO₃60–75%
Heck CouplingPd(OAc)₂, Styrene derivative70–85%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and styryl protons (E-configuration: δ 6.5–7.5 ppm, coupling constant J = 16 Hz). ¹³C NMR confirms aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = 226.0994 for C₁₅H₁₄O).
  • IR Spectroscopy : C-O stretching (~1250 cm⁻¹) and vinyl C=C (∼1600 cm⁻¹) .

Q. What safety precautions are recommended given limited toxicological data?

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Storage : Inert atmosphere (N₂) at 4°C to prevent degradation.
  • First Aid : Flush skin/eyes with water for 15 minutes; consult poison control if ingested .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

Discrepancies often arise from assay conditions or impurities. Strategies include:

  • Dose-response studies : Test concentrations from 1 μM to 100 μM.
  • Purity validation : HPLC (≥95% purity) to exclude confounding byproducts .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-Methoxy-3-methylbenzene vs. ethoxy analogs) to identify substituent effects .

Q. What computational/AI-driven approaches assist in retrosynthesis planning?

  • Template-based AI models (e.g., Reaxys, Pistachio) predict feasible routes by cross-referencing reaction databases.
  • DFT calculations : Optimize transition states for Heck coupling to favor E-isomer selectivity .
  • Machine learning : Predict solvent-catalyst combinations for yield improvement (e.g., DMF with Pd/C) .

Q. How does substitution (methoxy vs. ethoxy) impact reactivity in cross-coupling reactions?

Methoxy groups are stronger electron donors, enhancing aromatic ring activation for electrophilic substitution. Comparative studies show:

  • Reactivity : Methoxy derivatives undergo nitration 2× faster than ethoxy analogs.
  • Regioselectivity : Para-substitution dominates due to steric effects from ethoxy groups .
Substituent Nitration Rate (rel.) Major Product Reference
-OCH₃1.0Para (85%)
-OCH₂CH₃0.5Meta (60%)

Q. How can ecological data gaps (e.g., biodegradability) be addressed for environmental risk assessment?

  • OECD 301 tests : Measure biodegradability in simulated wastewater.
  • QSAR modeling : Predict bioaccumulation potential using logP values (calculated logP = 3.2 for this compound) .
  • Microcosm studies : Monitor degradation intermediates via LC-MS in soil/water systems .

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